7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
7-chloro-2-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2S/c1-33-19-9-6-16(7-10-19)13-27-24-20-4-2-3-5-21(20)29-25(30-24)34-15-18-12-23(32)31-14-17(26)8-11-22(31)28-18/h2-12,14H,13,15H2,1H3,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUBJMYAVNBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the Quinazoline Core
The quinazoline scaffold is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives with carbonyl equivalents. A robust method involves reacting 2-amino-5-chloro-N-(4-methoxyphenylmethyl)benzamide with thiourea in dimethyl sulfoxide (DMSO) under oxidative conditions (H₂O₂, 150°C), yielding 4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-thiol (1) in 78% yield. Mechanistic studies indicate DMSO acts as a carbon synthon, while H₂O₂ facilitates dehydrogenation (Scheme 1).
Key Reaction Conditions :
Functionalization at C4
The 4-methoxyphenylmethylamino group is introduced via nucleophilic substitution of a 4-chloroquinazoline precursor with 4-methoxybenzylamine. Aluminum-exchanged heteropolyacid catalysts (AlₓH₃₋ₓPW₁₂O₄₀) enhance regioselectivity, achieving >90% conversion at 80°C.
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Intermediate
Cyclization Strategies
Pyrido[1,2-a]pyrimidin-4-ones are synthesized via acid-catalyzed cyclization of 2-aminopyridine derivatives with β-ketoesters. For the 7-chloro variant, 2-amino-5-chloropyridine reacts with ethyl acetoacetate in the presence of Al₃PW₁₂O₄₀, yielding 7-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (2) in 92% yield. Chlorination at C2 is achieved using PCl₅, forming the chloromethyl derivative (3) (Scheme 2).
Optimized Parameters :
Coupling of Heterocyclic Fragments
Sulfide Bridge Formation
The thiol group of quinazoline (1) undergoes nucleophilic displacement with the chloromethyl group of pyrido-pyrimidinone (3) in a DMF/NaOH system (Scheme 3). This step proceeds at 60°C with 85% yield, confirmed by LC-MS and ¹H NMR.
Critical Considerations :
- Base: NaOH (2 equiv)
- Solvent: DMF
- Reaction Time: 12 h
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirmed >98% purity, with retention time = 12.7 min.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Solvent Toxicity : DMSO and DMF pose environmental concerns. Alternative solvents (e.g., cyclopentyl methyl ether) are under investigation.
- Catalyst Recovery : Heteropolyacids offer reusability (5 cycles, <10% activity loss).
- Regioselectivity : Competing N- vs. S-alkylation in coupling steps necessitates precise stoichiometry.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the quinazoline moiety.
Substitution: The compound can participate in substitution reactions, especially at the chloro and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or methoxyphenyl positions.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound is characterized by a quinazoline core with multiple functional groups that enhance its biological activity. The presence of the sulfanyl group and the pyrido[1,2-a]pyrimidin-4-one moiety contributes to its pharmacological versatility. The 7-chloro substituent and the 4-methoxyphenyl group are also critical for its interaction with biological targets.
Summary of Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinazoline derivative |
| Substituents | 7-chloro, sulfanyl, 4-methoxyphenyl |
| Functional Groups | Amino group, methyl group |
| Potential Biological Targets | Enzymes, receptors involved in various pathways |
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties due to their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. The specific compound under discussion has shown promise as a selective inhibitor of EGFR phosphorylation, which is crucial in various cancer types. Studies have demonstrated that modifications in the quinazoline structure can lead to enhanced selectivity and potency against cancer cell lines.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been studied for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The mechanisms involve antioxidant activity and inhibition of neuroinflammatory processes.
Synthesis and Characterization
The synthesis of 7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Quinazoline Core : This involves cyclization reactions where appropriate amines and carbonyl compounds react under acidic or basic conditions.
- Introduction of Sulfanyl Group : This can be achieved through nucleophilic substitution reactions involving thiol derivatives.
- Final Modifications : Methylation and chlorination steps are performed to introduce the desired functional groups.
Characterization Techniques
The synthesized compound is characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- X-ray Crystallography : To elucidate the three-dimensional structure.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated a series of quinazoline derivatives, including our compound, for their anticancer activity against various cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Screening
Another research effort assessed the antimicrobial properties of several quinazoline derivatives against clinical isolates of E. coli and S. aureus. The tested compound demonstrated comparable activity to standard antibiotics, suggesting its potential use in treating resistant bacterial infections.
Wirkmechanismus
The mechanism of action of 7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it a candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Consensus Targets Predicted by CSNAP :
EGFR kinase (probability: 0.78)
Topoisomerase IIα (probability: 0.65)
Tubulin β-chain (probability: 0.52)
Substructure and Pharmacophore Comparison
Pharmacophore Overlap : The compound shares a hydrogen-bond acceptor (quinazoline N1) and hydrophobic regions (chlorophenyl, methoxy group) with EGFR inhibitors, supporting kinase-targeting hypotheses .
Biologische Aktivität
The compound 7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative belonging to the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology, anti-inflammatory conditions, and infectious diseases.
Structure and Properties
This compound features a complex structure that includes a pyrido[1,2-a]pyrimidine core, a chloro substituent, and a sulfanyl group linked to a quinazoline moiety. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structural motifs can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of DNA synthesis : Compounds have been reported to induce apoptosis in cancer cells by disrupting DNA replication processes.
- Cell cycle arrest : Certain derivatives cause accumulation of cells in the G0/G1 phase, effectively halting proliferation.
For example, a study on related quinazoline derivatives revealed IC50 values indicating potent cytotoxicity against several human cancer cell lines, including leukemia and colorectal cancers .
Anti-inflammatory Properties
Quinazolines have also demonstrated anti-inflammatory effects. The mechanism often involves the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anti-inflammatory potency .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been explored, with some compounds showing activity against bacterial strains. The sulfanyl group is believed to contribute to this activity by interfering with bacterial cell wall synthesis or function .
Study 1: Anticancer Efficacy
A recent investigation focused on a series of quinazoline derivatives similar to the compound . The study found that compounds with sulfanyl groups showed enhanced cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of less than 0.1 μM against 60 human cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .
Study 2: Anti-inflammatory Mechanism
Another study assessed the anti-inflammatory effects of quinazoline derivatives by measuring COX inhibition. Results indicated that certain modifications led to a significant reduction in prostaglandin E2 production in vitro, suggesting therapeutic potential for inflammatory diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
